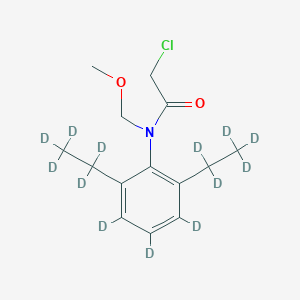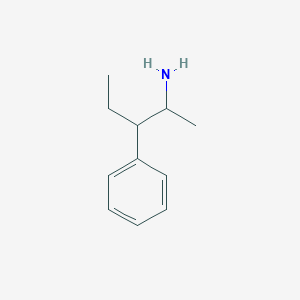
Phenethylamine, beta-ethyl-alpha-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, beta-ethyl-alpha-methyl-, commonly known as beta-phenylethylamine (β-PEA), is a naturally occurring trace amine and a monoamine neurotransmitter. β-PEA has been found in various plants and animals, including humans, and is known to play a role in regulating mood, cognition, and behavior. In recent years, β-PEA has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
β-PEA acts as a trace amine-associated receptor 1 (TAAR1) agonist, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of TAAR1 by β-PEA leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play a role in regulating mood and behavior. β-PEA has also been found to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters, which can lead to increased levels of dopamine, norepinephrine, and serotonin in the brain.
Effets Biochimiques Et Physiologiques
β-PEA has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate, which are all indicators of increased sympathetic nervous system activity. β-PEA has also been found to increase the release of glucose from the liver, which can lead to an increase in energy levels. In addition, β-PEA has been found to increase the release of growth hormone, which is important for muscle growth and repair.
Avantages Et Limitations Des Expériences En Laboratoire
β-PEA has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it ideal for use in pharmaceutical research. β-PEA also has a relatively short half-life, which allows for quick clearance from the body and reduces the risk of toxicity. However, one limitation of β-PEA is its low bioavailability, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on β-PEA. One area of interest is its potential use in treating depression and anxiety. β-PEA has been found to have antidepressant and anxiolytic effects, and further research is needed to determine its efficacy in treating these conditions. Another area of interest is its potential use in treating inflammatory diseases such as rheumatoid arthritis. β-PEA has been found to have anti-inflammatory properties, and further research is needed to determine its potential as a treatment for these conditions. Finally, there is interest in developing new methods of administering β-PEA, such as through the use of nanoparticles, to improve its bioavailability and efficacy.
Conclusion:
β-PEA is a naturally occurring trace amine that has gained attention in the scientific community due to its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and neuroprotective effects and may be useful in treating inflammatory diseases. β-PEA acts as a TAAR1 agonist and inhibits MAO, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. β-PEA has several advantages for lab experiments, including its ease of synthesis and high purity, but its low bioavailability is a limitation. Future research on β-PEA will focus on its potential use in treating depression and anxiety, inflammatory diseases, and developing new methods of administration.
Méthodes De Synthèse
β-PEA can be synthesized through various methods, including catalytic hydrogenation of β-nitrostyrene and reductive amination of benzaldehyde with nitroethane. However, the most common method of synthesis is the reduction of benzyl cyanide with lithium aluminum hydride. This method yields a high purity of β-PEA and is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
β-PEA has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and neuroprotective effects. β-PEA has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters associated with mood regulation. In addition, β-PEA has been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
104177-98-2 |
|---|---|
Nom du produit |
Phenethylamine, beta-ethyl-alpha-methyl- |
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
3-phenylpentan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3 |
Clé InChI |
WRGJOKNIPZFMKU-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C)N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(C)N |
Synonymes |
Phenethylamine, -bta--ethyl--alpha--methyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



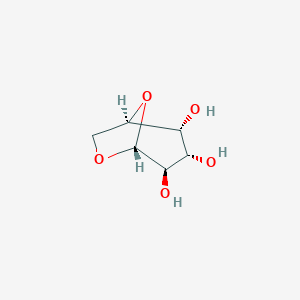
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
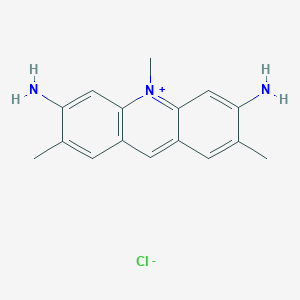
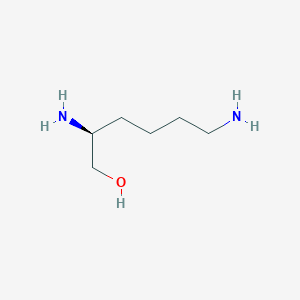
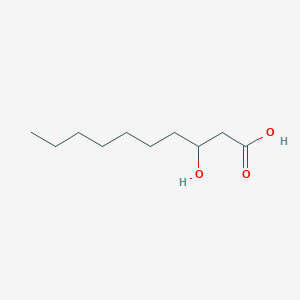
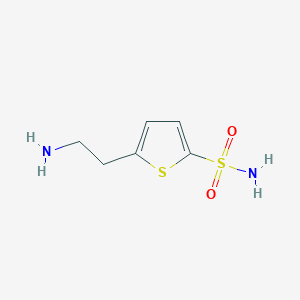
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
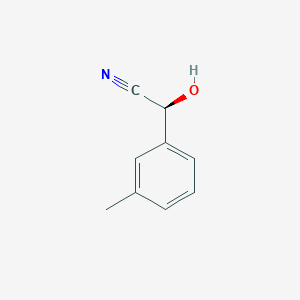
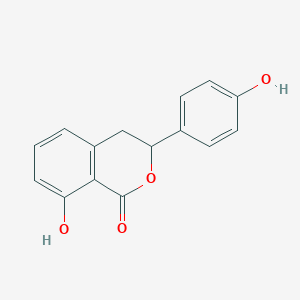
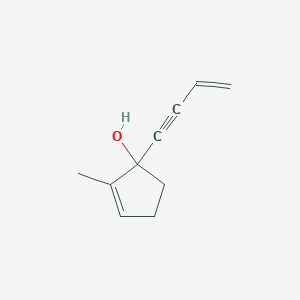
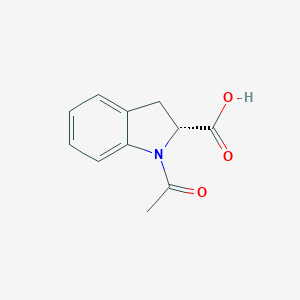
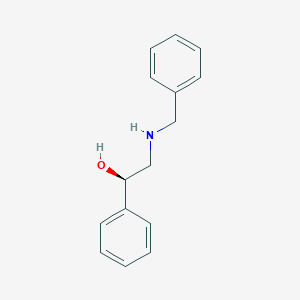
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
